molecular formula C8H15NO3S B8636348 2-Acetylthiomethyl-5-aminopentanoic acid CAS No. 70873-82-4

2-Acetylthiomethyl-5-aminopentanoic acid

Cat. No.: B8636348
CAS No.: 70873-82-4
M. Wt: 205.28 g/mol
InChI Key: WWGGEJABWBKUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylthiomethyl-5-aminopentanoic acid is a synthetic amino acid derivative characterized by a pentanoic acid backbone modified with an acetylthioether group at the C2 position and an amine group at the C5 position. The acetylthiomethyl group enhances stability compared to free thiols, while the amine group contributes to hydrophilic interactions.

Properties

CAS No.

70873-82-4

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-(acetylsulfanylmethyl)-5-aminopentanoic acid

InChI

InChI=1S/C8H15NO3S/c1-6(10)13-5-7(8(11)12)3-2-4-9/h7H,2-5,9H2,1H3,(H,11,12)

InChI Key

WWGGEJABWBKUJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(CCCN)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

5-(2-(2-Phenylacetamido)Thiazol-5-yl)Pentanoic Acid (Compound 26)

Structure: Features a thiazole ring substituted with a phenylacetamido group at C2 and a pentanoic acid chain at C5 (molecular formula inferred as C₁₇H₁₉N₃O₃S). Key Differences:

  • Functional Groups : Compound 26 incorporates a thiazole heterocycle and phenylacetamido moiety, whereas the target compound lacks aromaticity but includes an acetylthioether.
  • Synthetic Route: Prepared via ester hydrolysis of ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate .
  • Pharmacological Potential: Thiazole derivatives often exhibit antimicrobial or kinase inhibitory activity, suggesting Compound 26 may target enzymes like proteases or kinases. The target compound’s acetylthioether could favor redox-sensitive interactions (e.g., glutathione pathways) .

N-(5-(4-(5-Amino-1,3,4-Thiadiazol-2-yl)Butyl)Thiazol-2-yl)-2-Phenylacetamide (Compound 27)

Structure : Contains a 1,3,4-thiadiazole ring linked to a butyl-thiazole backbone and a phenylacetamide group.
Key Differences :

  • Heterocyclic Core: The 1,3,4-thiadiazole in Compound 27 contrasts with the target compound’s linear structure. Thiadiazoles are known for antiviral and anticancer activity due to their electron-deficient cores.
  • Bioactivity : Likely targets nucleotide-binding proteins (e.g., ATPases), whereas the target compound’s primary amine and thioether may enhance metal chelation or prodrug activation .

2-Amino-5-(Ethylamino)-5-Oxopentanoic Acid

Structure: A glutamine derivative with an ethylamino-oxo group at C5 (molecular formula: C₇H₁₄N₂O₃). Key Differences:

  • Functional Groups: The ethylamino-oxo group introduces a urea-like motif, increasing hydrogen-bonding capacity compared to the target compound’s primary amine.
  • Physicochemical Properties : Higher polarity (logP ~ -1.2 estimated) due to the oxo group, whereas the acetylthioether in the target compound may improve lipid solubility (logP ~ 0.5 estimated) .
  • Biological Roles : Similar to glutamine, this compound may participate in nitrogen metabolism, while the target compound’s thioether could act as a reactive oxygen species (ROS) scavenger.

Comparative Data Table

Property 2-Acetylthiomethyl-5-aminopentanoic Acid Compound 26 2-Amino-5-(ethylamino)-5-oxopentanoic Acid
Molecular Formula C₈H₁₅NO₃S (hypothesized) C₁₇H₁₉N₃O₃S C₇H₁₄N₂O₃
Key Functional Groups Acetylthioether, primary amine Thiazole, phenylacetamido Ethylamino-oxo, carboxylate
Molecular Weight (g/mol) ~217.3 ~345.4 ~174.2
Solubility Moderate in polar solvents Low (due to aromaticity) High (polar groups)
Bioactivity Potential prodrug, chelator Kinase/protease inhibition Nitrogen metabolism

Research Findings and Mechanistic Insights

  • Compound 26 : Demonstrated efficacy in enzyme inhibition assays, likely due to thiazole-mediated π-stacking with active-site residues .
  • 2-Amino-5-(ethylamino)-5-oxopentanoic Acid: Cited in 35 studies, highlighting roles in metabolic pathways analogous to glutamine .

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